

# A Comprehensive Technical Guide to 1-(4-Bromophenyl)-2,2-dimethylpropan-1-one

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## Compound of Interest

Compound Name: 1-(4-Bromophenyl)-2,2-dimethylpropan-1-one

Cat. No.: B1281458

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## Introduction

**1-(4-Bromophenyl)-2,2-dimethylpropan-1-one**, a halogenated aromatic ketone, serves as a versatile building block in organic synthesis. Its chemical structure, featuring a brominated phenyl ring, a ketone functional group, and a sterically hindering tert-butyl group, offers multiple reaction sites for the construction of more complex molecules. This technical guide provides an in-depth overview of its synonyms, chemical properties, a plausible synthetic protocol, and its utility in the synthesis of potentially bioactive compounds.

## Chemical Identity and Synonyms

The compound is known by several names and identifiers across various chemical databases and suppliers. A comprehensive list is provided below to aid in its identification and sourcing.

Identifier Type	Value
IUPAC Name	1-(4-bromophenyl)-2,2-dimethylpropan-1-one
CAS Number	30314-45-5[1]
Molecular Formula	C <sub>11</sub> H <sub>13</sub> BrO[1][2]
Synonyms	4'-Bromo-2,2-dimethylpropiophenone[1]
1-Propanone, 1-(4-bromophenyl)-2,2-dimethyl-	
4-Bromophenyl tert-butyl ketone	
Database IDs	PubChem CID: 12812080, DTXSID70510484[2]

No specific trade names for this compound were identified in the available literature.

## Physicochemical and Spectroscopic Data

The following table summarizes the key physical and spectroscopic properties of **1-(4-Bromophenyl)-2,2-dimethylpropan-1-one**, crucial for its handling, characterization, and use in experimental settings.

Property	Value	Source
Molecular Weight	241.12 g/mol	[1][2]
Appearance	Colorless to light yellow liquid	[1]
Boiling Point	293.4 °C at 760 mmHg	
Density	1.291 g/cm <sup>3</sup>	
Flash Point	50.4 °C	
<sup>1</sup> H NMR (400 MHz, CDCl <sub>3</sub> )	δ 7.58 - 7.53 (m, 2H, Ar-H), 1.34 (s, 9H, C(CH <sub>3</sub> ) <sub>3</sub> )	[1]
<sup>13</sup> C NMR (100 MHz, CDCl <sub>3</sub> )	δ 205.9, 137.2, 131.7, 130.2, 127.1, 44.2, 26.5	[1]

## Experimental Protocols

While a specific, detailed synthesis protocol for **1-(4-Bromophenyl)-2,2-dimethylpropan-1-one** is not readily available in peer-reviewed literature, a plausible method can be derived from standard organic chemistry reactions, such as a Friedel-Crafts acylation.

### Plausible Synthesis of **1-(4-Bromophenyl)-2,2-dimethylpropan-1-one**

Objective: To synthesize **1-(4-Bromophenyl)-2,2-dimethylpropan-1-one** from bromobenzene and pivaloyl chloride via a Friedel-Crafts acylation reaction.

Materials:

- Bromobenzene
- Pivaloyl chloride (2,2-dimethylpropanoyl chloride)
- Anhydrous aluminum chloride ( $\text{AlCl}_3$ )
- Dichloromethane (DCM), anhydrous
- Hydrochloric acid (HCl), 1M solution
- Saturated sodium bicarbonate ( $\text{NaHCO}_3$ ) solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )
- Round-bottom flask
- Addition funnel
- Magnetic stirrer
- Ice bath
- Reflux condenser

- Separatory funnel
- Rotary evaporator
- Apparatus for column chromatography (silica gel)
- Hexanes and Ethyl acetate for chromatography

Procedure:

- **Reaction Setup:** A dry round-bottom flask equipped with a magnetic stirrer and an addition funnel is charged with anhydrous aluminum chloride and anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon). The flask is cooled in an ice bath.
- **Addition of Reactants:** A solution of pivaloyl chloride in anhydrous dichloromethane is added dropwise to the stirred suspension of aluminum chloride. Following this, bromobenzene is added dropwise via the addition funnel, maintaining the temperature below 5 °C.
- **Reaction:** After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Work-up:** Upon completion, the reaction mixture is cooled to 0 °C and slowly quenched by the addition of crushed ice, followed by 1M HCl. The mixture is then transferred to a separatory funnel.
- **Extraction and Washing:** The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed successively with 1M HCl, saturated sodium bicarbonate solution, and brine.
- **Drying and Concentration:** The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
- **Purification:** The crude product is purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford pure **1-(4-Bromophenyl)-2,2-dimethylpropan-1-one**.

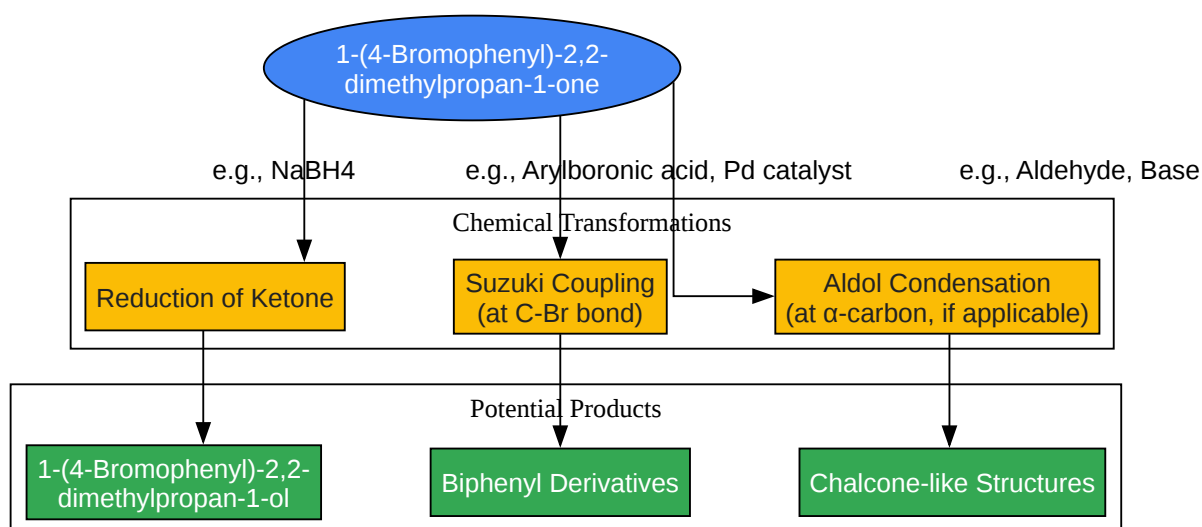
## Visualizations

The following diagrams illustrate the synthesis workflow and the synthetic utility of **1-(4-Bromophenyl)-2,2-dimethylpropan-1-one**.



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Caption: General workflow for the synthesis and purification of **1-(4-Bromophenyl)-2,2-dimethylpropan-1-one**.



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Caption: Synthetic utility of **1-(4-Bromophenyl)-2,2-dimethylpropan-1-one** as a versatile chemical intermediate.

## Applications in Drug Development and Research

**1-(4-Bromophenyl)-2,2-dimethylpropan-1-one** is a valuable intermediate in the synthesis of more complex molecules that may possess biological activity. The presence of the bromine atom allows for various cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, enabling the introduction of diverse substituents on the phenyl ring. The ketone functionality can be modified through reactions like reduction, oxidation, or condensation to build different molecular scaffolds. For instance, it can be used as a precursor in the synthesis of chalcone derivatives, a class of compounds known for their wide range of pharmacological activities, including anti-inflammatory, and anticancer properties. Its utility lies in providing a robust framework for the development of novel chemical entities for screening in drug discovery programs.

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## References

- 1. benchchem.com [benchchem.com]
- 2. 1-(4-Bromophenyl)-2,2-dimethylpropan-1-one | C<sub>11</sub>H<sub>13</sub>BrO | CID 12812080 - PubChem [pubchem.ncbi.nlm.nih.gov]
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